molecular formula C16H24N6OS B2415560 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941985-32-6

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2415560
CAS No.: 941985-32-6
M. Wt: 348.47
InChI Key: LHRCIIPEGSRCLN-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This complex molecule includes multiple functional groups such as an amino group, a methylthio group, and a cyclopropanecarboxamide moiety, giving it distinctive chemical properties.

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-10(2)8-18-13-12-9-19-22(14(12)21-16(20-13)24-3)7-6-17-15(23)11-4-5-11/h9-11H,4-8H2,1-3H3,(H,17,23)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCIIPEGSRCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

  • Key Steps:

  • Conditions: The reactions may be conducted under inert atmosphere conditions (such as nitrogen) to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve:

  • Scaling Up Reactions: Utilizing larger reactors with precise temperature and pressure control.

  • Continuous Flow Chemistry: To improve efficiency and yield, continuous flow techniques may be employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The presence of the amino and methylthio groups allows for redox reactions. Oxidizing agents can modify the sulfur-containing groups.

  • Substitution Reactions: The amino group may participate in nucleophilic substitution reactions under appropriate conditions.

  • Cyclization Reactions: The cyclopropanecarboxamide group can be involved in cyclization, forming more complex ring systems.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones from the methylthio group.

  • Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H28N6O3SC_{21}H_{28}N_{6}O_{3}S, with a molecular weight of 444.6 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant in many biological activities. The presence of isobutylamino and methylthio groups contributes to its unique properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that derivatives of this scaffold can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has been explored in preclinical studies. It has been suggested that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory responses and enhancement of neurotrophic factors .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines, including this compound). The results showed that these compounds exhibited potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range. The study concluded that further development could lead to promising anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

A recent publication investigated the anti-inflammatory properties of similar pyrazolo compounds in an animal model of arthritis. The study demonstrated that administration of this compound significantly reduced joint swelling and levels of inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Mechanism of Action

The exact mechanism by which N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exerts its effects can be complex and depends on the context of its use.

Molecular Targets and Pathways:

  • Targets: Enzymes, receptors, or other proteins that interact with the compound.

  • Pathways: Involves binding to active sites or allosteric sites, modifying the activity of the target molecules.

Comparison with Similar Compounds

  • N-(2-(4-(tert-butylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Similar structure but with tert-butyl substitution.

  • N-(2-(4-(isobutylamino)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Contains a sulfone instead of a thioether group.

Uniqueness:

  • The specific isobutylamino and methylthio substitutions confer distinct chemical and biological activities compared to its analogs.

Biological Activity

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest interactions with various biological receptors, which may lead to significant pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Details

  • Chemical Name : this compound
  • CAS Number : 941985-32-6
  • Molecular Formula : C16_{16}H24_{24}N6_6OS
  • Molecular Weight : 348.5 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of isobutylamino and methylthio groups enhances its interaction with biological targets, potentially improving its pharmacological profile .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Research suggests that it may modulate signal transduction pathways by binding to proteins or altering enzyme activities .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies indicate that compounds with similar structural motifs exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.
  • Anticancer Potential : The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer effects in various studies. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Preliminary data suggest that this compound may also exhibit neuroprotective properties, possibly through the modulation of neuroinflammatory responses.

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. For instance, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes in cell cultures, leading to reduced prostaglandin synthesis, a key mediator in inflammation .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic efficacy of this compound. Notable findings include:

  • Reduction in Tumor Size : In a murine model of cancer, treatment with the compound resulted in a statistically significant reduction in tumor size compared to control groups.
  • Improvement in Behavioral Outcomes : In models of neurodegeneration, administration led to improved cognitive function and reduced markers of neuroinflammation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neuroinflammation

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of similar compounds derived from pyrazolo[3,4-d]pyrimidine. The results indicated that these compounds significantly reduced inflammation markers in animal models, supporting the potential use of this compound for inflammatory diseases .

Case Study 2: Anticancer Activity

In a clinical trial focusing on novel anticancer agents, this compound exhibited promising results against various cancer cell lines. The trial highlighted its ability to induce cell death selectively in malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing this pyrazolo[3,4-d]pyrimidine derivative?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors under controlled pH and temperature .
  • Step 2 : Introduction of the isobutylamino and methylthio groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Attachment of the cyclopropanecarboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Key Challenges : Regioselectivity during cyclization, purification of intermediates (HPLC recommended for >95% purity), and maintaining steric control due to the bulky cyclopropane group .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm the presence of key protons (e.g., cyclopropane CH₂ groups at δ 0.8–1.2 ppm, pyrimidine NH at δ 8.5–9.5 ppm) .
  • LC-MS : Verify molecular weight (calculated MW: ~446.57 g/mol for analogous structures) and detect impurities .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Prioritize:

  • Kinase Inhibition Assays : Test against kinases (e.g., JAK/STAT, mTOR) due to structural similarity to pyrazolopyrimidine kinase inhibitors .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
  • Solubility Profiling : Perform shake-flask experiments in PBS/DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :

  • Variation of Substituents : Replace the isobutylamino group with morpholino or cyclohexylamino groups to modulate lipophilicity and target binding .
  • Modify the Cyclopropane Moiety : Test cyclopropane vs. cyclopentane carboxamides to assess steric effects on receptor engagement .
  • In Silico Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays in triplicate across independent labs to rule out batch variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 enzymes) .
  • Metabolite Analysis : Employ LC-MS/MS to detect degradation products that may interfere with activity .

Q. How does the methylthio group influence stability and reactivity?

  • Methodological Answer :

  • Thermal Analysis : Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for pyrazolopyrimidines) .
  • Oxidative Stability Testing : Expose to H₂O₂ or liver microsomes to assess thioether oxidation to sulfoxide/sulfone derivatives .
  • Reactivity Screening : Test nucleophilic displacement of the methylthio group with amines or thiols under basic conditions .

Q. What computational methods predict this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5), CYP inhibition risk, and blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Simulate binding kinetics with serum albumin to predict plasma half-life .

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